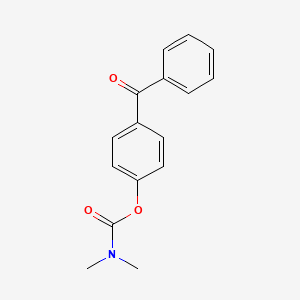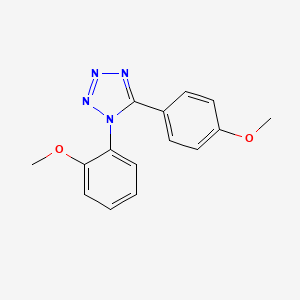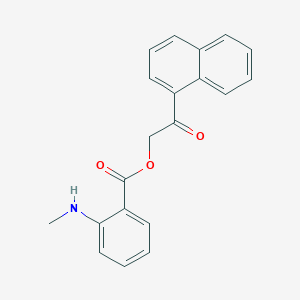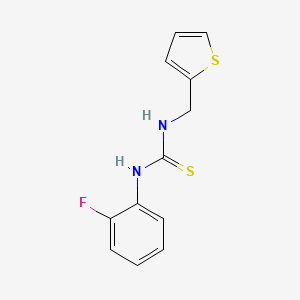![molecular formula C15H21ClN2O2 B5728597 N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, commonly known as VUF-6002, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
VUF-6002 acts as a PAM of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can modulate synaptic plasticity, neuronal survival, and inflammatory responses.
Biochemical and Physiological Effects
The activation of mGluR5 by VUF-6002 has been shown to have several biochemical and physiological effects. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and can also improve synaptic plasticity. Moreover, VUF-6002 can reduce neuroinflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders. It can also increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using VUF-6002 in lab experiments is its high selectivity for mGluR5, which reduces the risk of off-target effects. It is also highly potent, which means that lower doses can be used to achieve the desired effect. However, one of the main limitations of using VUF-6002 is its poor solubility in water, which can make it challenging to administer in vivo. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further optimized to improve its efficacy and safety.
Zukünftige Richtungen
Can provide new opportunities for drug discovery and the development of more effective treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of VUF-6002 involves several steps, including the preparation of 5-chloro-2-nitroaniline, which is then reduced to 5-chloro-2-aminophenyl using hydrogen gas and palladium on carbon. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form the intermediate product, which is further reacted with 3-methylbutanoyl chloride to obtain the final product, VUF-6002.
Wissenschaftliche Forschungsanwendungen
VUF-6002 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamatergic neurotransmission, synaptic plasticity, and neuroinflammation. Moreover, VUF-6002 has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)9-15(19)17-13-10-12(16)3-4-14(13)18-5-7-20-8-6-18/h3-4,10-11H,5-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKWVRSUAQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)


![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)



![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)



